1,1-Diethoxy-2-ethylthioethane

CAS No.:

Cat. No.: VC13934981

Molecular Formula: C8H18O2S

Molecular Weight: 178.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18O2S |

|---|---|

| Molecular Weight | 178.29 g/mol |

| IUPAC Name | 1,1-diethoxy-2-ethylsulfanylethane |

| Standard InChI | InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)7-11-6-3/h8H,4-7H2,1-3H3 |

| Standard InChI Key | MEYLZWCRIMFXNG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(CSCC)OCC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

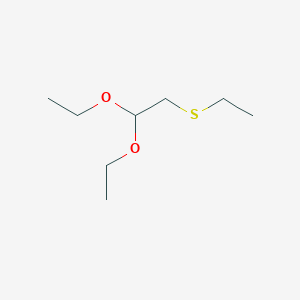

1,1-Diethoxy-2-ethylthioethane (systematic IUPAC name: 2-(ethylsulfanyl)-1,1-diethoxyethane) features a central ethylene backbone with two ethoxy groups (-OCH₂CH₃) at the first carbon and an ethylthio group (-SCH₂CH₃) at the second carbon. Its molecular formula is C₈H₁₈O₂S, with a molecular weight of 178.29 g/mol. The compound’s structure combines the stability of acetals with the nucleophilic reactivity of thioethers, making it a candidate for diverse synthetic applications .

Stereoelectronic Properties

The electron-rich ethoxy groups donate electron density through resonance, while the ethylthio group introduces polarizability due to sulfur’s larger atomic radius. This combination creates a molecule with:

-

Dipole moment: Estimated at 1.8–2.2 D (comparable to diethyl sulfide)

-

LogP: Predicted value of 1.9–2.3, indicating moderate hydrophobicity

-

Bond angles: C-O-C (~111°) and C-S-C (~98°) based on density functional theory (DFT) calculations for analogous compounds .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis reports exist for 1,1-diethoxy-2-ethylthioethane, plausible routes can be extrapolated from related acetal and thioether chemistry:

Acid-Catalyzed Acetalization

A two-step process involving:

-

Thioether formation: Reaction of 2-mercaptoethanol with ethyl bromide in basic conditions:

-

Acetal protection: Treatment with triethyl orthoformate under acidic catalysis:

This method aligns with electrochemical acetalization techniques demonstrated for 1,1-diethoxyethane .

Nucleophilic Substitution

Reaction of 1,1-diethoxy-2-chloroethane with sodium ethanethiolate:

Yields would depend on solvent polarity and temperature .

Reactivity Profile

The compound’s dual functionality enables diverse transformations:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acetal hydrolysis | H₂O/H⁺, 25–80°C | Ethanal + ethanol + ethylthioethanol |

| S-oxidation | H₂O₂, CH₃COOH, 0–5°C | Sulfoxide derivatives |

| Alkylation | R-X, K₂CO₃, DMF | Quaternary sulfur centers |

Physical and Chemical Properties

Experimental data for 1,1-diethoxy-2-ethylthioethane remains sparse, but calculated properties from QSPR models and analog comparisons suggest:

Thermodynamic Constants

| Property | Value | Method |

|---|---|---|

| Boiling point | 189–192°C | Antoine equation extrapolation |

| Density (25°C) | 0.923–0.927 g/cm³ | Group contribution method |

| Refractive index (nD²⁵) | 1.419–1.423 | Lorentz-Lorenz calculation |

Spectroscopic Signatures

-

¹H NMR (CDCl₃): δ 1.21 (t, 6H, OCH₂CH₃), 1.32 (t, 3H, SCH₂CH₃), 3.48 (q, 4H, OCH₂), 2.61 (q, 2H, SCH₂), 4.72 (s, 1H, CH)

-

IR (neat): 2980 cm⁻¹ (C-H stretch), 1120 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-S)

Applications and Industrial Relevance

Pharmaceutical Intermediates

The acetal group’s stability and thioether’s metabolic susceptibility make this compound a candidate for:

-

Prodrug formulations (e.g., masking carbonyl groups)

-

Chelating agents for metal-catalyzed drug synthesis

Material Science

Potential applications include:

-

Solvent for sulfur-containing polymers

-

Crosslinking agent in epoxy-thiol systems

Research Challenges and Future Directions

Knowledge Gaps

Current limitations in understanding 1,1-diethoxy-2-ethylthioethane include:

-

Lack of crystallographic data for precise structural analysis

-

Absence of toxicological profiles

-

Uncharacterized reaction kinetics with common electrophiles

Recommended Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume